
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ベンジルオキシフェニル)-1-メチルプロピルアミン塩酸塩は、ベンジルオキシ基がフェニル環に結合し、さらにプロピルアミン鎖に結合した有機化合物です。
2. 製法
合成経路と反応条件
3-(4-ベンジルオキシフェニル)-1-メチルプロピルアミン塩酸塩の合成は、一般的に以下の手順で行われます。
ベンジルオキシ基の形成: 最初のステップは、ベンジルアルコールを適切なフェノール誘導体と塩基性条件下で反応させることでベンジルオキシ基を形成することです。
フェニル環への結合: 次に、ベンジルオキシ基は求電子置換反応によってフェニル環に結合します。
プロピルアミン鎖の形成: プロピルアミン鎖は、適切なハロアルカンをアミンと反応させる求核置換反応によって導入されます。
塩酸塩の形成: 最後に、アミンを塩酸で処理することで塩酸塩が形成されます。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用しますが、大規模生産用に最適化されています。これには、連続フローリアクター、自動合成、および精製技術の使用が含まれ、高い収率と純度が保証されます。
3. 化学反応の分析
反応の種類
3-(4-ベンジルオキシフェニル)-1-メチルプロピルアミン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ベンジルオキシ基は酸化されて対応する安息香酸誘導体になる可能性があります。
還元: ニトロ基が存在する場合、アミンに還元されます。
置換: この化合物は求核置換反応を起こす可能性があり、特にベンジル位で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: 求核置換反応は、通常、水素化ナトリウムやナトリウムメトキシドなどの試薬を伴います。
主要な生成物
これらの反応から生成される主要な生成物には、安息香酸誘導体、アミン、および置換ベンジル化合物があります。
4. 科学研究への応用
3-(4-ベンジルオキシフェニル)-1-メチルプロピルアミン塩酸塩は、いくつかの科学研究に利用されています。
化学: それは有機合成、特に複雑な分子の形成における中間体として使用されます。
生物学: この化合物は、細胞プロセスへの影響など、潜在的な生物活性について研究されています。
医学: 神経疾患の治療における治療薬としての可能性を探求するために、研究が進められています。
工業: それは、医薬品や農薬を含むさまざまな化学製品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Propylamine Chain: The propylamine chain is introduced via a nucleophilic substitution reaction, where a suitable alkyl halide reacts with an amine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted benzyl compounds.
科学的研究の応用
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
3-(4-ベンジルオキシフェニル)-1-メチルプロピルアミン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。ベンジルオキシ基は、特定の受容体または酵素への結合を促進し、それらの活性を影響を与える可能性があります。プロピルアミン鎖は、神経伝達物質系と相互作用し、それらの機能を調節する可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-(ベンジルオキシ)フェニル酢酸
- N-[4-(ベンジルオキシ)フェニル]グリシンアミド
- 4-(ベンジルオキシ)フェニルピリミジン
独自性
3-(4-ベンジルオキシフェニル)-1-メチルプロピルアミン塩酸塩は、ベンジルオキシ基とプロピルアミン鎖の組み合わせなど、特定の構造的特徴のために独自です。この独特の構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- N-[4-(Benzyloxy)phenyl]glycinamide
- 4-(Benzyloxy)phenylpyrimidine
Uniqueness
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride is unique due to its specific structural features, such as the combination of a benzyloxy group with a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
291.8 g/mol |
IUPAC名 |
4-(4-phenylmethoxyphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16;/h2-6,9-12,14H,7-8,13,18H2,1H3;1H |
InChIキー |
LZZQHMQTQFOLKD-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


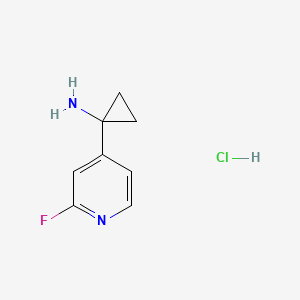
![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

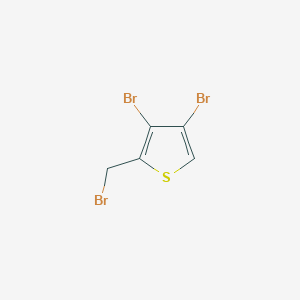

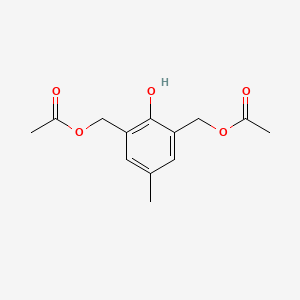
![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)

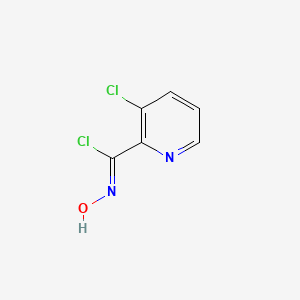
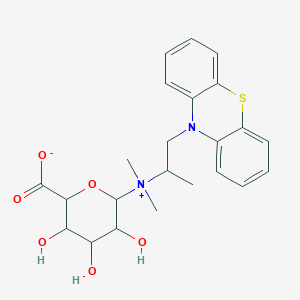

![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)


